(S)-(6,6-Dimethylmorpholin-2-yl)methanol

Chiral Synthesis Pharmaceutical Intermediate Stereochemistry

(S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS 1400589-79-8) is a chiral morpholine derivative with the IUPAC name [(2S)-6,6-dimethylmorpholin-2-yl]methanol, molecular formula C7H15NO2, and molecular weight 145.20 g/mol. The compound features a secondary amine within a morpholine ring, a hydroxymethyl substituent at the 2-position in the (S)-configuration, and geminal dimethyl groups at the 6-position.

Molecular Formula C7H15NO2
Molecular Weight 145.20
CAS No. 1400589-79-8
Cat. No. B1652193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(6,6-Dimethylmorpholin-2-yl)methanol
CAS1400589-79-8
Molecular FormulaC7H15NO2
Molecular Weight145.20
Structural Identifiers
SMILESCC1(CNCC(O1)CO)C
InChIInChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyUIJHJZKEAMDADZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(6,6-Dimethylmorpholin-2-yl)methanol Procurement Guide: Chiral Morpholine Building Block


(S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS 1400589-79-8) is a chiral morpholine derivative with the IUPAC name [(2S)-6,6-dimethylmorpholin-2-yl]methanol, molecular formula C7H15NO2, and molecular weight 145.20 g/mol [1]. The compound features a secondary amine within a morpholine ring, a hydroxymethyl substituent at the 2-position in the (S)-configuration, and geminal dimethyl groups at the 6-position [2]. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its defined stereochemistry and bifunctional reactivity (amine and alcohol) serve as handles for constructing more complex chiral molecules .

Why Generic (S)-(6,6-Dimethylmorpholin-2-yl)methanol Substitution Poses Risks


The (S)-enantiomer of 6,6-dimethylmorpholin-2-yl)methanol cannot be casually replaced by its (R)-enantiomer (CAS 1416499-85-8) or the racemic mixture (CAS 1416499-56-3) in stereoselective synthesis [1]. The stereochemical configuration at the 2-position directly influences the spatial orientation of derived compounds, potentially leading to different biological activities or binding affinities. For procurement, sourcing the correct enantiomer with verified enantiomeric purity is critical, as even small amounts of the opposite enantiomer can act as a process impurity that propagates through subsequent synthetic steps, ultimately compromising the stereochemical integrity of the final active pharmaceutical ingredient . Without explicit enantiomeric purity data, a lower-cost racemic or mis-specified enantiomer may appear equivalent on a specification sheet but will produce a different, often less active or even inactive, downstream product.

Quantitative Evidence Guide for (S)-(6,6-Dimethylmorpholin-2-yl)methanol


Enantiomeric Specification vs. Racemic Mixture: A Critical Procurement Distinction

The (S)-enantiomer (CAS 1400589-79-8) is a single stereoisomer with a defined spatial arrangement, whereas the racemic mixture (CAS 1416499-56-3) contains a 1:1 ratio of (S)- and (R)-enantiomers [1]. In stereoselective synthesis, the use of the racemate can reduce the yield of the desired enantiomer by up to 50% and introduce the unwanted stereoisomer as an impurity that is often difficult to separate . While no head-to-head reactivity comparison was found in the literature, the fundamental principle of stereochemical control dictates that the single (S)-enantiomer provides a distinct advantage in asymmetric synthesis over the racemic mixture.

Chiral Synthesis Pharmaceutical Intermediate Stereochemistry

Application Scenarios for (S)-(6,6-Dimethylmorpholin-2-yl)methanol Based on Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The single (S)-enantiomer is utilized as a starting material in the synthesis of enantiomerically pure drug candidates. Its defined stereochemistry allows for the predictable construction of complex chiral centers, avoiding the yield penalty and purification burden associated with racemic starting materials .

Agrochemical Intermediate Requiring Stereochemical Integrity

Reports indicate its use as a key intermediate in agrochemical synthesis where the (S)-configuration is necessary for the biological activity of the final crop protection agent . Sourcing the correct enantiomer ensures the desired activity profile of the active ingredient.

Specialty Chemical Research for Chiral Catalyst or Ligand Development

The compound's bifunctional nature (amine and alcohol) combined with its stereochemical purity makes it a candidate for developing novel chiral ligands or catalysts . The (S)-enantiomer provides a defined chiral environment for inducing asymmetry in catalytic reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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